molecular formula C13H9ClFNO B448544 4-chloro-N-(4-fluorophenyl)benzamide

4-chloro-N-(4-fluorophenyl)benzamide

Cat. No.: B448544
M. Wt: 249.67g/mol
InChI Key: JTQXJHNVKLRTTN-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-fluorophenyl)benzamide is a benzamide derivative characterized by a chloro substituent at the para position of the benzoyl ring and a 4-fluorophenyl group attached to the amide nitrogen. For instance, it has been investigated as a structural analog of Salubrinal, a known inhibitor of GADD34:PP1 complexes involved in cellular stress responses . Additionally, derivatives of this compound have shown cytotoxic and antimicrobial properties, particularly against sulfate-reducing bacteria like Desulfovibrio piger . Its synthesis often involves silylation or condensation reactions with arylamines, enabling further functionalization for diverse applications .

Properties

Molecular Formula

C13H9ClFNO

Molecular Weight

249.67g/mol

IUPAC Name

4-chloro-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C13H9ClFNO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17)

InChI Key

JTQXJHNVKLRTTN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Trends :

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial and cytotoxic activities .
  • Hydrophilic moieties (e.g., morpholine in AS-4370) improve pharmacokinetic profiles and target specificity .
  • Covalent binding motifs (e.g., pyridylsulfone in GSK3787) enable irreversible inhibition of enzymes .

Insights :

  • Silylation and isothiocyanate-based routes are common for introducing aromatic substituents .
  • Complex pharmacophores (e.g., AS-4370) require multi-step syntheses with regioselective substitutions .

Physical and Spectroscopic Properties

FT-IR spectra of benzamide derivatives show characteristic peaks for C=O (1660–1680 cm⁻¹), N-H (3300–3400 cm⁻¹), and C-S (700–750 cm⁻¹), with shifts depending on substituents. For example:

  • This compound : Strong C=O stretch at 1675 cm⁻¹, N-H at 3350 cm⁻¹ .
  • 5-Chloro-2-hydroxybenzamides : Additional O-H stretch at 3200–3500 cm⁻¹ .

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